molecular formula C20H15ClN2O3S2 B2581999 2-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide CAS No. 921525-77-1

2-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide

Cat. No. B2581999
CAS RN: 921525-77-1
M. Wt: 430.92
InChI Key: CNQFLDVHRZKMBY-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazolylacetamide derivative that has been synthesized using various methods.

Scientific Research Applications

Environmental Contamination and Fate

Research on environmental contaminants such as parabens, chlorophenols, and polychlorinated biphenyls (PCBs) underscores the importance of understanding the fate, behavior, and potential risks associated with chemical pollutants. These studies highlight the persistence and ubiquity of certain chemicals in water bodies, their biodegradation, and the formation of toxic by-products in aquatic environments (Haman et al., 2015), (Peng et al., 2016).

Pharmacological Significance

The synthesis and biological importance of benzothiazole derivatives have been extensively studied, showing a broad spectrum of biological activities. These activities include potential therapeutic applications, highlighting the importance of synthetic methodologies and the pharmacological relevance of such compounds (Rosales-Hernández et al., 2022). This area of research is indicative of the potential pharmacological applications of complex organic molecules, including the one .

Toxicity and Human Health Impacts

The study of the occurrence, toxicity, and ecological risks of various chemicals, including organic sunscreen components like benzophenone-3, provides insights into the environmental and health impacts of synthetic chemicals. These investigations are crucial for understanding the implications of chemical exposure on human health and ecosystems (Kim & Choi, 2014).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S2/c1-25-16-4-2-3-12-9-17(26-19(12)16)15-10-28-20(22-15)23-18(24)11-27-14-7-5-13(21)6-8-14/h2-10H,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQFLDVHRZKMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide

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